2-Chlorobenzimidazol-1-amine is classified as:
The synthesis of 2-Chlorobenzimidazol-1-amine can be achieved through several methods, with one common approach being the condensation reaction between o-phenylenediamine and chlorinated aldehydes or ketones.
The molecular structure of 2-Chlorobenzimidazol-1-amine can be described as follows:
2-Chlorobenzimidazol-1-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-Chlorobenzimidazol-1-amine largely depends on its biological applications:
The specific mechanism may vary based on modifications to the core structure and target organisms.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm structural integrity and purity:
2-Chlorobenzimidazol-1-amine has several notable applications:
2-Chlorobenzimidazol-1-amine (chemical formula: C₇H₆ClN₃) is a halogenated heterocyclic compound featuring a benzimidazole core substituted with chlorine at position 2 and an amino group at position 1. The benzimidazole scaffold comprises a fused benzene and imidazole ring, where positions 1 and 3 are nitrogen atoms. Systematic naming follows International Union of Pure and Applied Chemistry (IUPAC) conventions:
Alternative names include 1-Amino-2-chlorobenzimidazole or 2-Chloro-1H-benzimidazol-1-amine (CAS Registry Number: 4857-06-1) [2] [5]. Key structural properties include:
Table 1: Atomic-Level Characteristics
Property | Value/Description |
---|---|
Molecular weight | 152.58 g/mol (hydrochloride salt: 189.04 g/mol) |
Ring system | Benzimidazole (fused benzene + imidazole) |
Substituent positions | Cl at C2; -NH₂ at N1 |
Characteristic bond angles | C2-N1-C7: ~105°; N1-C2-N3: ~112° |
Tautomeric stability | Fixed by N1-alkylation; no N1/N3 proton shift |
Benzimidazole chemistry originated in the late 19th century with the synthesis of unsubstituted benzimidazole from o-phenylenediamine and formic acid. Key milestones include:
The amino group at N1 was historically challenging to introduce due to competing reactions at imidazole nitrogens. Modern methods employ protective-group strategies, such as:
Table 2: Evolution of Key Benzimidazole Derivatives
Year | Compound | Significance |
---|---|---|
1872 | Benzimidazole | First synthesis (unconfirmed structure) |
1886 | 2-Methylbenzimidazole | Structural validation via Ladenburg’s synthesis |
1961 | Thiabendazole | First anthelmintic benzimidazole |
2003 | 2-Chlorobenzimidazole | Industrial synthesis patent (CN1486981A) |
2018 | TRPC5 inhibitors | 2-Chlorobenzimidazole as kinase inhibitor scaffold |
Halogen atoms profoundly alter benzimidazole reactivity and bioactivity:
In pharmaceutical contexts, 2-chloro substitution is a strategic synthetic handle:
Table 3: Impact of Halogenation on Key Properties
Property | Non-Halogenated | 2-Chloro-Substituted | Effect |
---|---|---|---|
logP (HPLC-derived) | 1.2–1.8 | 1.7–2.5 | +0.5–0.7-unit increase |
pKa (imidazole N–H) | 12.3 | 11.8 | Increased acidity |
Protein binding (nM) | 200–500 | 50–150 | 2–4-fold affinity enhancement |
Metabolic stability | Low | Moderate-High | Resistance to oxidative metabolism |
Synthetic advantages include:
The strategic incorporation of chlorine balances reactivity, lipophilicity, and target engagement, making 2-chlorobenzimidazol-1-amine a versatile pharmacophore and synthetic intermediate.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1